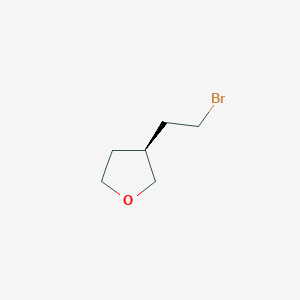

(3S)-3-(2-Bromoethyl)tetrahydrofuran

Beschreibung

(3S)-3-(2-Bromoethyl)tetrahydrofuran is a brominated tetrahydrofuran derivative featuring a stereogenic center at the C3 position. Its structure comprises a tetrahydrofuran ring substituted with a 2-bromoethyl group at the (S)-configured carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and materials science. The bromine atom serves as a versatile leaving group, enabling nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck reactions) for further functionalization .

Eigenschaften

Molekularformel |

C6H11BrO |

|---|---|

Molekulargewicht |

179.05 g/mol |

IUPAC-Name |

(3S)-3-(2-bromoethyl)oxolane |

InChI |

InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2/t6-/m1/s1 |

InChI-Schlüssel |

QUNGVZNMYWXZDW-ZCFIWIBFSA-N |

Isomerische SMILES |

C1COC[C@@H]1CCBr |

Kanonische SMILES |

C1COCC1CCBr |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Diversity: (3S)-3-(2-Bromoethyl)tetrahydrofuran is distinguished by its simple 2-bromoethyl substituent, offering straightforward reactivity for further derivatization. In contrast, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran () contains a bulky bromochlorophenylmethyl-phenoxy group, which limits its reactivity but enhances binding specificity in pharmaceutical contexts . Nitro and dimethyl groups in (2S,3S)-3-(3-bromophenyl)-6,6-dimethyl-2-nitro-tetrahydrobenzofuran-4(5H)-one () increase steric hindrance, making it suitable for asymmetric catalysis but less reactive in nucleophilic substitutions .

Stereochemical Impact: The (3S) configuration is critical for the biological activity of pharmaceutical intermediates like (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, as stereochemistry influences receptor binding in drug candidates . Natural lignans such as 3,4-di-(3-methoxy-4-hydroxyphenyl)tetrahydrofuran () exhibit planar chirality, which is less relevant to synthetic intermediates but crucial for their antioxidant properties .

Synthetic Utility: Brominated tetrahydrofurans with simple substituents (e.g., 2-bromoethyl) are preferred for stepwise synthesis due to their predictable reactivity. Conversely, complex derivatives like those in and require tailored organocatalytic methods (e.g., Michael-SN₂ reactions) for enantioselective synthesis .

Reactivity and Stability Comparisons

Table 2: Reactivity Profiles

Key Observations:

- The 2-bromoethyl group in (3S)-3-(2-Bromoethyl)tetrahydrofuran enhances SN₂ reactivity compared to bromophenyl-substituted analogs, which exhibit slower reaction kinetics due to aromatic ring stabilization .

- Steric hindrance in phenoxy-substituted derivatives () reduces nucleophilic attack rates but improves thermal stability, making them suitable for high-temperature pharmaceutical processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.